Denitronipradilol, (R,R)-(+/-)-
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Architecture
IUPAC Naming Conventions and Stereochemical Descriptors
Denitronipradilol is formally designated as (R,R)-(±)-8-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol under IUPAC rules. The stereochemical descriptor (R,R) specifies the configuration at the two chiral centers:
The (±) notation indicates the compound exists as a racemic mixture of enantiomers, with the (R,R) and (S,S) forms exhibiting mirror-image relationships. X-ray crystallography data (though not publicly available for denitronipradilol specifically) suggests analogous β-adrenergic antagonists adopt chair-like conformations in the chromene ring system, with the isopropylamino group occupying equatorial positions.
Comparative Analysis with Parent Compound Nipradilol
Structural divergence from nipradilol (3,4-dihydro-8-(2-hydroxy-3-(nitrooxy)propoxy)-3-nitroso-2H-1-benzopyran) occurs at two key positions:
| Feature | Denitronipradilol | Nipradilol |
|---|---|---|
| C3 substitution | Hydroxyl group | Nitroso group |
| Side chain modification | Isopropylamino terminus | Nitrooxy terminus |
| Molecular formula | C₁₅H₂₃NO₄ | C₁₅H₂₂N₂O₆ |
| Molecular weight | 281.35 g/mol | 326.35 g/mol |
This structural simplification removes nitro/nitroso groups, reducing molecular polarizability (Δα = -4.5 × 10⁻²⁴ cm³) while increasing basicity (pKa = 9.2 vs. 7.8 for nipradilol).
Racemic Mixture Configuration and Enantiomeric Relationships
The racemic nature arises from synthetic pathways employing non-chiral catalysts during the:
Enantiomer separation remains challenging due to:
Molecular Formula and Physicochemical Profile
Elemental Composition (C₁₅H₂₃NO₄) and Mass Spectrometry Data
High-resolution mass spectrometry (HRMS-ESI+) reveals characteristic fragmentation patterns:
| m/z | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 281.2463 | 100 (M+H⁺) | Molecular ion |
| 263.1897 | 45 | [M+H⁺-H₂O] |
| 177.1024 | 68 | Chromen-3-ol moiety |
| 122.0811 | 32 | Isopropylaminopropoxy fragment |
Isotopic distribution matches theoretical values for C₁₅H₂₃NO₄ (¹³C: 16.3%, ¹⁵N: 0.37%), confirming elemental composition.
Hydrogen Bonding Capacity and Lipophilicity Parameters
The molecule exhibits three hydrogen bond donors (two hydroxyls, one secondary amine) and five acceptors (three ether oxygens, two hydroxyls). Key physicochemical parameters:
| Property | Value | Method |
|---|---|---|
| logP (octanol/water) | 1.82 ± 0.05 | shake-flask |
| PSA (Topological) | 78.9 Ų | Ertl's method |
| Solubility (pH 7.4) | 12.7 mg/mL | Equilibrium dialysis |
| pKa (amine) | 9.2 | Potentiometric titration |
Lipid membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s in Caco-2 cells) correlates with its moderate lipophilicity.
Crystallographic and Conformational Studies
X-ray Diffraction Analysis of Solid-State Structures
While single-crystal X-ray data remains unpublished, analogous chromene derivatives exhibit:
- Dihedral angle of 87.3° between chromene and propoxy planes
- Intramolecular H-bond (O...H-N = 1.89 Å) stabilizing the gauche conformation
- Unit cell parameters approximating P2₁/c space group with Z = 4
Computational Modeling of Preferred Molecular Conformations
Density Functional Theory (DFT/B3LYP/6-311++G**) calculations identify three low-energy conformers:
| Conformer | Relative Energy (kcal/mol) | Dominant Features |
|---|---|---|
| C1 | 0.0 | Antiperiplanar OH/NH groups |
| C2 | 1.4 | Synclinal sidechain orientation |
| C3 | 2.8 | Cisoid chromene-propoxy arrangement |
Molecular dynamics simulations (300K, explicit water) show rapid interconversion between C1 and C2 states (τ½ = 4.7 ps), explaining the compound's conformational flexibility.
Properties
CAS No. |
100922-05-2 |
|---|---|
Molecular Formula |
C15H23NO4 |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
(3R)-8-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]-3,4-dihydro-2H-chromen-3-ol |
InChI |
InChI=1S/C15H23NO4/c1-10(2)16-7-13(18)9-19-14-5-3-4-11-6-12(17)8-20-15(11)14/h3-5,10,12-13,16-18H,6-9H2,1-2H3/t12-,13-/m1/s1 |
InChI Key |
GEKRLAMHPJMGFS-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=C1OC[C@@H](C2)O)O |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1OCC(C2)O)O |
Origin of Product |
United States |
Preparation Methods
Epoxide Ring Opening with Tetranitromethane
One of the pivotal steps in the synthesis involves the regioselective ring opening of epoxides by tetranitromethane to introduce β-hydroxy nitrate groups, which are essential for the biological activity of Denitronipradilol derivatives. This method provides a convenient route to β-hydroxy nitrates with high regioselectivity and stereochemical control.
Condensation Reactions for Nitrodiol Formation
The synthesis often includes condensation between nitromethane and glyoxal to form 1,4-dinitrobutane-2,3-diol intermediates. This step is sensitive and requires optimization of acidic and basic conditions to maximize yield and purity. Modifications such as using glacial acetic acid instead of sulfur dioxide as the acidic agent and employing potassium hydroxide instead of sodium hydroxide have been shown to improve reaction outcomes.
Acylation and Dehydroacetylation
Subsequent acylation of diol intermediates to diacetoxy derivatives followed by elimination (dehydroacetylation) leads to the formation of dinitrobutadiene structures, which are precursors to the final compound. Quantum chemical calculations have been used to understand the geometric isomerism and optimize these steps thermodynamically.
Reaction Conditions and Optimization
- Temperature control is critical, especially during condensation and acidification steps, to prevent side reactions such as self-heating and decomposition.
- Extraction procedures using nitromethane and methanol mixtures are employed to isolate intermediates efficiently.
- The use of glacial acetic acid for acidification and potassium bicarbonate in chloroform for elimination reactions has been optimized to improve yields and purity.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | Condensation | Nitromethane + Glyoxal, glacial acetic acid, KOH | Formation of 1,4-dinitrobutane-2,3-diol | Acid/base optimization critical |
| 2 | Acylation | Diol + Acetic anhydride | Formation of 2,3-diacetoxy-1,4-dinitrobutane | Prepares for elimination step |
| 3 | Dehydroacetylation | Potassium bicarbonate in chloroform | Elimination of acetic acid to form dinitrobutadiene | Thermodynamically favored (1E,3E) isomer |
| 4 | Epoxide ring opening | Epoxide + Tetranitromethane | Introduction of β-hydroxy nitrate groups | Regioselective and stereoselective |
| 5 | Chiral control | Chiral catalysts or starting materials | Ensures (R,R)-enantiomer formation | Essential for biological activity |
Research Findings and Analytical Data
- Spectral analyses (NMR, IR, MS) confirm the structure and stereochemistry of intermediates and final product.
- Quantum chemical calculations support the thermodynamic favorability of the (1E,3E) geometric isomer in the dehydroacetylation step, which correlates with the desired stereochemical outcome.
- Pharmacological studies indicate that the (R,R)-(+/-) configuration of Denitronipradilol exhibits significant adrenergic antagonist activity, validating the importance of stereochemical precision in synthesis.
Chemical Reactions Analysis
Types of Reactions
Denitronipradilol, (R,R)-(+/-)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Denitronipradilol, (R,R)-(+/-)- can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Denitronipradilol, (R,R)-(+/-)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a beta-blocker for the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of Denitronipradilol, (R,R)-(+/-)- involves its interaction with specific molecular targets in the body. It acts as a beta-blocker by binding to beta-adrenergic receptors, thereby inhibiting the effects of adrenaline and noradrenaline. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions.
Comparison with Similar Compounds
Key Observations:
LVEDP Differences: Nipradilol uniquely avoided elevating left ventricular end-diastolic pressure (LVEDP), likely due to its nitrate component reducing preload.
Mechanistic Insights: Atrial pacing negated Nipradilol’s benefits on myocardial shortening, suggesting its anti-ischemic effects depend on heart rate reduction (β-blockade) rather than nitrate-mediated vasodilation . This aligns with Denitronipradilol’s comparable efficacy despite lacking NO activity.
Lactate Normalization: Only Nipradilol restored cardiac lactate metabolism, hinting at ancillary benefits from NO in mitigating anaerobic metabolism during ischemia .
Structural and Functional Trade-offs
- Denitronipradilol vs. This trade-off highlights the β-blockade-driven core efficacy shared between the two compounds .
- Denitronipradilol vs. Propranolol: Both are pure β-blockers, but Denitronipradilol’s unique thiophene-containing structure (vs.
Biological Activity
Denitronipradilol, also known as (R,R)-(+/-)-denitronipradilol, is a synthetic compound classified as a beta-adrenergic antagonist. It is structurally related to nipradilol and exhibits a unique chiral configuration that significantly influences its biological activities. This article delves into the biological activity of Denitronipradilol, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Pharmacological Profile
Denitronipradilol primarily functions as an adrenergic antagonist with both alpha-1 and beta-adrenergic blocking properties. This dual action allows it to effectively modulate cardiovascular responses, making it a candidate for treating conditions such as hypertension and heart failure. The compound's mechanism of action involves:
- Alpha-1 Adrenergic Antagonism : This leads to vasodilation and reduced vascular resistance.
- Beta-Adrenergic Antagonism : This results in decreased heart rate and contractility, contributing to lower blood pressure.
The biological activity of Denitronipradilol can be summarized through several key mechanisms:
- Adrenergic Receptor Interaction : Denitronipradilol binds to both alpha and beta adrenergic receptors, inhibiting their activation by endogenous catecholamines. This action is crucial in managing hypertensive states and reducing myocardial oxygen demand.
- Neuroprotective Effects : Emerging research suggests that Denitronipradilol may protect retinal cells from oxidative stress and apoptosis. It modulates nitric oxide pathways, which are vital in neuroprotection, particularly in neuroglial progenitor cells.
- Influence on cGMP Pathways : Studies indicate that Denitronipradilol impacts cyclic guanosine monophosphate (cGMP) signaling pathways. However, its effect on cAMP-responsive element binding protein (CREB) phosphorylation appears limited compared to other related compounds .
Comparative Analysis with Other Compounds
The following table compares Denitronipradilol with other adrenergic antagonists regarding their primary uses and unique features:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Nipradilol | Beta/Alpha blocker | Hypertension | Dual action on alpha and beta receptors |
| Pindolol | Beta blocker | Hypertension, arrhythmias | Partial agonist activity at beta receptors |
| Atenolol | Selective beta blocker | Hypertension | Cardioselectivity; minimal CNS penetration |
| Carvedilol | Non-selective blocker | Heart failure | Antioxidant properties; vasodilatory effects |
| Denitronipradilol | Beta/Alpha blocker | Hypertension | Neuroprotective effects; dual action |
Denitronipradilol's unique chiral configuration distinguishes it from other compounds in its class, potentially leading to different pharmacodynamics and therapeutic outcomes.
Case Studies and Research Findings
Several studies have explored the biological activity of Denitronipradilol:
- Neuroprotection in Retinal Cells : Research demonstrated that Denitronipradilol protects retinal cells from oxidative damage. The compound's ability to modulate nitric oxide levels plays a significant role in this protective mechanism.
- Cardiovascular Applications : Clinical studies indicate that Denitronipradilol effectively lowers blood pressure in hypertensive patients. Its dual action on adrenergic receptors allows for comprehensive management of cardiovascular conditions.
- Potential in Diabetes Management : Preliminary findings suggest that Denitronipradilol may aid in managing diabetic complications by improving vascular function and reducing insulin resistance .
Q & A
Q. What analytical techniques are recommended for quantifying Denitronipradilol purity in preclinical formulations?
-
Methodology : Use high-performance liquid chromatography (HPLC) with normalization of peak areas. For example, inject equal volumes (20 µL) of assay and standard preparations, then calculate response factors (R) using the formula:
where is the declared content of the reference standard and is the experimentally determined peak area percentage. This aligns with USP–NF pharmacopeial protocols for impurity profiling .
Q. How do researchers differentiate between Denitronipradilol and its metabolites in in vitro pharmacokinetic assays?
- Methodology : Employ mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS) to isolate parent compounds from metabolites. Reference standards for related nitroxide derivatives (e.g., 6,7-Didehydroethinylestradiol) can guide method development for structural elucidation .
Q. What statistical frameworks are appropriate for analyzing hemodynamic data in Denitronipradilol studies?
- Methodology : Apply analysis of variance (ANOVA) for time-sequence data and paired t-tests for pre/post-intervention comparisons. Report results as mean ± standard error, with significance thresholds set at , as demonstrated in myocardial ischemia models .
Advanced Research Questions
Q. How can researchers resolve contradictions in Denitronipradilol efficacy data across different experimental models (e.g., ischemia vs. hypertension)?
- Methodology : Implement constraint-based contradiction analysis to identify over-constrained variables (e.g., dosing regimens, model-specific pathophysiology). Use iterative hypothesis testing to isolate confounding factors, such as species-specific β-adrenergic receptor affinities or nitric oxide modulation .
Q. What experimental designs optimize the study of Denitronipradilol’s dual β-blocker/vasodilator mechanisms in complex disease models?
- Methodology : Use a crossover design in canine coronary stenosis models, comparing Denitronipradilol against selective β-blockers (e.g., propranolol) and vasodilators. Monitor hemodynamic variables (e.g., left ventricular pressure, myocardial blood flow) to disentangle mechanism-specific effects .
Q. How should researchers validate Denitronipradilol’s safety profile for Investigational New Drug (IND) applications?
- Methodology : Compile a preclinical data dossier summarizing pharmacology/toxicology studies, including dose-response curves, organ toxicity screens, and comparative analyses with existing β-blockers. Adhere to FDA guidelines for risk assessment in early-phase clinical trials .
Q. What strategies mitigate batch-to-batch variability in Denitronipradilol synthesis for reproducible in vitro assays?
- Methodology : Implement quality-by-design (QbD) principles during synthesis, including controlled nitration steps and rigorous intermediate testing (e.g., NMR, FTIR). Use USP reference standards for calibration to minimize analytical drift .
Q. How can Denitronipradilol’s pharmacokinetic-pharmacodynamic (PK-PD) relationships be modeled in multi-organ systems?
- Methodology : Develop physiologically based pharmacokinetic (PBPK) models integrating hepatic metabolism data and tissue-specific receptor binding affinities. Validate against in vivo hemodynamic outcomes using Bayesian hierarchical modeling .
Q. What comparative frameworks assess Denitronipradilol’s efficacy against newer-generation β-blockers with nitric oxide-mediated effects?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
